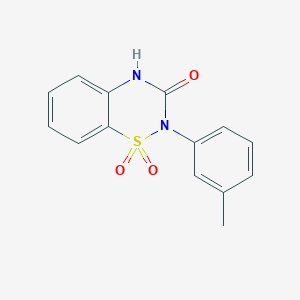

2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide

Description

Properties

IUPAC Name |

2-(3-methylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-10-5-4-6-11(9-10)16-14(17)15-12-7-2-3-8-13(12)20(16,18)19/h2-9H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPLORWJGGFBDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators.

Mode of Action

It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for its activity.

Biochemical Pathways

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to modulate various biochemical pathways, including those involved in antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, katp channel activation, and ampa receptor modulation.

Biological Activity

2-(3-Methylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide, also known as 4-(3-methylphenyl)-2H-pyrido[4,3-e]-1,2,4-thiadiazin-3(4H)-one 1,1-dioxide, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H11N3O3S

- Molecular Weight : 289.31 g/mol

- CAS Number : 72810-61-8

This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors in biological systems. Notably, it has been studied for its inhibitory effects on tyrosinase, an enzyme crucial in melanin production. Inhibition of this enzyme can have implications in treating hyperpigmentation disorders.

Tyrosinase Inhibition

Research indicates that compounds structurally related to this compound demonstrate significant tyrosinase inhibitory activity. For instance:

- Case Study : A study evaluated several analogs of benzylidene derivatives and found that some exhibited tyrosinase inhibition up to 220 times more potent than kojic acid in certain conditions . This suggests that similar compounds may also exhibit enhanced activity against tyrosinase.

Antioxidant Properties

In addition to enzyme inhibition, the compound has shown antioxidant properties. Antioxidants are vital in preventing oxidative stress-related damage in cells. The antioxidant capacity of related compounds was assessed through various assays, indicating promising results comparable to established antioxidants .

Summary of Key Studies

Comparison with Similar Compounds

Substituted Benzothiadiazine Dioxides with Halogen/Methyl Groups

- Diazoxide (7-Chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide): Key Differences: Diazoxide has a chloro group at position 7 and a methyl group at position 3, compared to the target compound’s 3-methylphenyl and hydroxyl groups. Activity: Diazoxide potentiates AMPA receptor currents by 2.5-fold at 1 mM .

Hydroflumethiazide (3,4-dihydro-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide):

*Calculated based on molecular formula (C₁₅H₁₄N₂O₃S₂).

Hydroxy-Substituted Benzothiazine Dioxides

3-(3-Chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide :

Meloxicam (4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide):

Thiadiazine Derivatives with Varying Ring Conformations

Cyclothiazide (3-bicyclo[2.2.1]hept-5-en-2-yl-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide):

- Piroxicam (4-hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide): Key Differences: Pyridyl carboxamide substituent. Activity: Non-steroidal anti-inflammatory drug (NSAID) with long half-life .

Key Research Findings

Structural Impact on Activity :

- The 3-methylphenyl group in the target compound may enhance metabolic stability compared to halogenated analogs like diazoxide .

- Hydroxyl groups at position 3 or 4 (as in meloxicam) correlate with anti-inflammatory activity but require balancing solubility and membrane permeability .

- Sulfonamide groups (e.g., hydroflumethiazide) are critical for diuretic activity but may introduce renal toxicity risks .

- AMPA Receptor Modulation: Diazoxide and cyclothiazide demonstrate that small substituent changes (e.g., Cl vs. methylphenyl) drastically alter potency. The target compound’s hydroxyl group could enable novel binding interactions .

Q & A

Q. What are the established synthetic routes for preparing 2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide?

The compound is typically synthesized via condensation of o-aminobenzenesulfonamide derivatives with urea or isocyanates under reflux conditions. For example, intramolecular aza-Wittig reactions of o-azido derivatives can efficiently construct the benzothiadiazine core. Reaction optimization often involves catalysts (e.g., palladium for cross-coupling) and polar aprotic solvents (e.g., DMF) to enhance yield and purity .

Q. Which spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound?

X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in studies resolving hydrogen bonding and π-stacking interactions in related benzothiadiazine derivatives . Complementary techniques include FTIR (to identify sulfonamide and hydroxyl groups), NMR (for substituent positioning), and Raman spectroscopy (to track vibrational modes of the thiadiazine ring) .

Q. What are the primary biological targets associated with benzothiadiazine 1,1-dioxide derivatives?

These compounds are known to modulate ionotropic glutamate receptors (e.g., AMPA receptors), aldose reductase (ALR2), and enzymes involved in diabetic complications. For example, IDRA21, a structural analog, enhances cognitive function via AMPA receptor potentiation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in benzothiadiazine functionalization?

Computational tools (e.g., DFT calculations) predict reactive sites on the aromatic rings, guiding the choice of electrophiles/nucleophiles. For instance, halogenation at the 7-position of the benzothiadiazine scaffold significantly enhances ALR2 inhibition, as shown in SAR studies . Experimental validation via HPLC-MS monitoring ensures minimal byproduct formation .

Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) data for AMPA receptor modulation?

Combining X-ray crystallography (to visualize binding modes) with small-angle X-ray scattering (SAXS) clarifies dimer interface occupancy. For example, trialkyl-substituted derivatives exhibit unexpected potency due to steric effects, contradicting earlier monoalkyl-substituted models. Mutagenesis studies further validate target interactions .

Q. How can molecular docking simulations guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?

Docking into AMPA receptor S1S2 domains identifies substituents that stabilize hydrophobic interactions (e.g., cyclopropyl groups) while maintaining logP values <3 for BBB penetration. MD simulations assess dynamic stability of ligand-receptor complexes .

Q. What methodologies quantify degradation kinetics of benzothiadiazine derivatives under physiological conditions?

Accelerated stability studies (40°C/75% RH) with LC-MS/MS detect hydrolysis products like 2-aminobenzenesulfonamide. Kinetic modeling (e.g., Arrhenius plots) extrapolates shelf-life, while crystallography confirms degradation pathways .

Data Analysis and Mechanistic Studies

Q. How do conflicting reports on aldose reductase inhibition potency correlate with substituent electronic effects?

Hammett plots correlate substituent σ-values with IC₅₀ data. Electron-withdrawing groups (e.g., -CF₃) at the 6-position enhance ALR2 binding by polarizing the sulfonamide moiety, as validated by QSAR models .

Q. What in vitro and in vivo models are optimal for evaluating antihypertensive activity?

In vitro: Patch-clamp assays on vascular smooth muscle cells quantify K⁺ channel modulation. In vivo: Streptozotocin-induced diabetic rats measure reductions in sciatic nerve sorbitol accumulation, linking ALR2 inhibition to therapeutic efficacy .

Q. How can contradictory results in AMPA receptor desensitization assays be reconciled?

Fluorescence-based FLIPR assays (EC₂ₓ values) differentiate allosteric vs. orthosteric modulation. For example, SAXS data for compound 11m confirmed single-site dimer binding, resolving discrepancies with earlier multi-site models .

Q. Tables for Key Data

| Synthetic Method | Yield Optimization | Key Reagents/Conditions |

|---|---|---|

| Aza-Wittig cyclization | 78–85% | o-Azidobenzenesulfonic acid, triphenylphosphine, DMF, 80°C |

| Condensation with urea | 65–72% | o-Aminobenzenesulfonamide, urea, DMF, reflux (12 h) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.